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FDA Validation Guidelines & Saxagliptin Method
Performance

The U.S. Food and Drug Administration (FDA) provides guidance for validating bioanalytical methods. The
following table summarizes the core validation parameters based on FDA guidance and data from a specific

HPLC method for simultaneously estimating Saxagliptin and Dapagliflozin in human plasma [1] [2] [3].

Validation FDA Guideline Experimental Data from
Parameter Requirements (Summary) Saxagliptin/Dapagliflozin HPLC Method [1]

| Linearity & Range | The calibration curve should demonstrate a linear relationship between concentration
and response. The specified range must be validated [2]. | Saxagliptin: 0.01 - 0.50 pg/mL Dapagliflozin:
0.05 - 2.00 pg/mL Correlation Coefficient (r): 0.998 for both. | | Precision | Measures the closeness of
repeated individual measurements. Expressed as relative standard deviation (% CV) [2]. | Intra-day and inter-
day precision at LLOQ level for six replicates were within predefined limits. | | Accuracy | Closeness of the
mean test results to the true value of the analyte. Expressed as % mean accuracy [2]. | Accuracy at LLOQ
level for six replicates was within predefined limits. | | Specificity | Ability to unequivocally assess the
analyte in the presence of other components like the matrix [2]. | No interference from human plasma

components was observed. Peaks were well-separated. | | Sensitivity | The Lowest Limit of Quantification
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(LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [1] [2]. |
Saxagliptin LLOQ: 0.01 pg/mL Dapagliflozin LLOQ: 0.05 pg/mL | | Stability | Evaluation of analyte
stability under specific conditions (e.g., freeze-thaw, benchtop, long-term) [1]. | Analytes were stable in
human plasma at -28°C for 37 days. Stable through three freeze-thaw cycles and at room temperature for 24

hours. |

Experimental Protocol: HPLC Method for Saxagliptin in
Plasma

The following workflow details the specific experimental method used for the simultaneous estimation of

Saxagliptin and Dapagliflozin, which was fully validated per FDA guidelines [1].
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Chromatographic Conditions

Sample Preparation [Column: Eclipse XDB C18 (150 x 4.6 mm, 5 pm)]

Extraction Procedure [ Spike 250 L. plasma with

1 . 0, . .
10 L analyte & 50 AL 1S j [Moblle Phase: 0.1% OPA (pH 4.5)::ACN (50.50)]

Add 2 mL Acetonitrile j [ Flow Rate: 1 mL/min j

] [ Detection: 254 nm j
Centrifuge at 3200 rpm for 3 min j [ Internal Standard: Linagliptin j

Method Validation

Analysis Specificity Vortex for 2 minutes

Linearity

Precision & Accuracy Use organic layer for analysis

(
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Recovery

Stability
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The experimental workflow for this HPLC method involves several key stages [1]:

e Chromatographic Conditions: The separation uses an isocratic elution with a C18 column and a
mobile phase of 0.1% ortho-phosphoric acid and acetonitrile.

e Sample Preparation: Calibration standards are prepared by spiking drug-free human plasma with
working standard solutions of the analytes and the internal standard (Linagliptin).

e Extraction Procedure: Plasma samples are processed using a simple protein precipitation technique
with acetonitrile, followed by vortexing and centrifugation to obtain a clean organic layer for injection.

Key Considerations for Method Validation

¢ Guidance Documents: For comprehensive regulatory requirements, you should consult the official
FDA guidance: "M10 Bioanalytical Method Validation and Study Sample Analysis™ (November
2022) [2]. This document harmonizes regulatory expectations and supersedes earlier drafts.

¢ Method Selectivity: The described HPLC method is specific for the simultaneous analysis of
Saxagliptin and Dapagliflozin in plasma [1]. Other techniques like UV-Visible spectrophotometry exist
for estimating Saxagliptin alone in active pharmaceutical ingredients, but these are generally less
specific and not suitable for complex biological matrices [4].

o Stability Profiles: The method demonstrated that Saxagliptin is stable in plasma under various
conditions, which is a critical parameter for handling real clinical study samples [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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